5-(Diisopropylamino)amylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

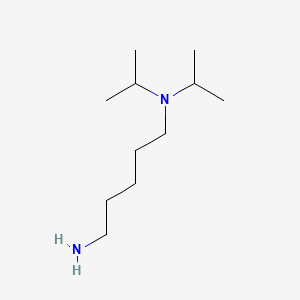

2D Structure

3D Structure

Properties

IUPAC Name |

N',N'-di(propan-2-yl)pentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFBCEXYFFKMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCCN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396449 | |

| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209803-40-7 | |

| Record name | N1,N1-Bis(1-methylethyl)-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Diisopropylamino)amylamine

CAS Number: 209803-40-7 Synonyms: N,N-Diisopropyl-1,5-pentanediamine, N',N'-di(propan-2-yl)pentane-1,5-diamine

Abstract: This technical guide provides a comprehensive overview of 5-(Diisopropylamino)amylamine, a diamine building block with potential applications in pharmaceutical and materials science. Although specific literature on this compound is limited, this document consolidates fundamental chemical principles to offer a detailed exploration of its physicochemical properties, a plausible synthetic route with a complete experimental protocol, predicted analytical data, and a discussion of its potential applications in drug development. This guide is intended for researchers, scientists, and professionals in drug discovery and organic synthesis, providing a foundational understanding of this and structurally related N,N-disubstituted diamines.

Introduction: The Strategic Importance of Substituted Diamines in Research and Development

N,N-disubstituted diamines, such as this compound, are a class of organic compounds characterized by a flexible alkyl chain flanked by two amino groups, one of which is tertiary and carries sterically hindering isopropyl groups. The structural motif of a diamine is a common feature in many biologically active molecules and serves as a versatile scaffold in medicinal chemistry.[1] The presence of both a primary and a tertiary amine group offers differential reactivity, allowing for selective functionalization in multi-step syntheses.

The diisopropylamino moiety is of particular interest in drug design. The bulky isopropyl groups can impart steric hindrance, which can influence a molecule's binding selectivity to its biological target and can also protect the nitrogen from metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the tertiary amine can act as a proton acceptor at physiological pH, influencing the solubility and membrane permeability of a molecule. This guide will delve into the specifics of this compound, providing a robust technical resource for its synthesis, characterization, and potential utility.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe use in a research setting.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 209803-40-7 | - |

| Molecular Formula | C₁₁H₂₆N₂ | - |

| Molecular Weight | 186.34 g/mol | - |

| IUPAC Name | N',N'-di(propan-2-yl)pentane-1,5-diamine | - |

| Appearance | Expected to be a liquid | - |

| Storage Temperature | 2-8°C under inert atmosphere |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Principle: Reductive Amination

Reductive amination involves the reaction of a primary amine with a ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. In this case, the primary amino group of 1,5-diaminopentane will be di-alkylated with two isopropyl groups from acetone.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

-

1,5-Diaminopentane

-

Acetone (ACS grade or higher)

-

Methanol (anhydrous)

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diaminopentane (1.0 eq) in anhydrous methanol.

-

Add acetone (5.0 eq, excess) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (2.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane, or by vacuum distillation, to yield pure this compound.

-

Analytical Characterization (Predicted)

As experimental spectra for this compound are not widely available, the following section provides predicted analytical data based on the known spectroscopic properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below.[3]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~2.8-3.0 ppm (septet, 2H): Methine protons (-CH(CH₃)₂) of the isopropyl groups.

-

δ ~2.6-2.8 ppm (triplet, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂).

-

δ ~2.4-2.6 ppm (triplet, 2H): Methylene protons adjacent to the tertiary amine (-CH₂-N(iPr)₂).

-

δ ~1.3-1.6 ppm (multiplet, 6H): Methylene protons of the pentyl chain (-CH₂-CH₂-CH₂-).

-

δ ~1.2 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).

-

δ ~1.0-1.1 ppm (doublet, 12H): Methyl protons (-CH(CH₃)₂) of the isopropyl groups.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~50-55 ppm: Methine carbon (-CH(CH₃)₂) of the isopropyl groups.

-

δ ~45-50 ppm: Methylene carbon adjacent to the tertiary amine (-CH₂-N(iPr)₂).

-

δ ~40-45 ppm: Methylene carbon adjacent to the primary amine (-CH₂-NH₂).

-

δ ~30-35 ppm: Methylene carbon of the pentyl chain.

-

δ ~25-30 ppm: Methylene carbon of the pentyl chain.

-

δ ~20-25 ppm: Methyl carbons (-CH(CH₃)₂) of the isopropyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the N-H and C-N bonds.[4][5][6][7]

Predicted IR Absorptions (Liquid Film):

-

3300-3400 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching of the primary amine.

-

2960-2850 cm⁻¹ (strong): C-H stretching of the alkyl groups.

-

~1600 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.

-

1250–1020 cm⁻¹ (medium): C-N stretching of the aliphatic amines.[6]

-

~800-900 cm⁻¹ (broad): N-H wagging of the primary amine.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of aliphatic amines.[8][9][10][11]

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z = 186, which would be of relatively low abundance.

-

α-Cleavage: The most significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atoms. For the tertiary amine, this would result in a prominent ion at m/z = 171 (M-15, loss of a methyl radical from an isopropyl group) and a base peak at m/z = 100 (loss of a C₅H₁₁N radical). For the primary amine, α-cleavage would lead to a fragment at m/z = 30.

Potential Applications in Drug Development and Organic Synthesis

While specific applications for this compound are not documented, its structural features suggest several potential uses in medicinal chemistry and organic synthesis.

Scaffold for Biologically Active Molecules

The 1,5-diaminopentane backbone is a known scaffold for compounds with a range of biological activities. The presence of both a primary and a tertiary amine allows for the differential introduction of various substituents, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Role of the Diisopropylamino Group

The diisopropylaminoethyl moiety has been incorporated into various pharmaceutical agents.[12][13][14][15] The bulky diisopropyl groups can provide steric shielding, which can enhance the selectivity of a drug for its target receptor or enzyme. This steric hindrance can also protect the amine from metabolic degradation, potentially leading to a longer half-life in vivo. The tertiary amine itself can act as a protonatable center, influencing the aqueous solubility and pharmacokinetic properties of a drug candidate.

Logical Framework for Application

Caption: Logical relationship between structural features and potential applications.

Conclusion

This compound is a structurally interesting diamine with potential as a versatile building block in organic synthesis and medicinal chemistry. While its direct applications are not yet widely reported, this technical guide provides a comprehensive, albeit predictive, foundation for its synthesis, characterization, and potential utility. The proposed synthetic protocol via reductive amination offers a practical and scalable method for its preparation. The predicted analytical data serve as a benchmark for researchers working with this compound. The unique combination of a primary amine, a sterically hindered tertiary amine, and a flexible alkyl linker makes this compound a promising candidate for the development of novel therapeutics and functional materials. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.

References

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. allreviewjournal.com [allreviewjournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. polysciences.com [polysciences.com]

- 14. 2-(Diisopropylamino)ethyl methacrylate | C12H23NO2 | CID 28003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Development of pH sensitive 2-(diisopropylamino)ethyl methacrylate based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,N'-Diisopropyl-1,5-pentanediamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-diisopropyl-1,5-pentanediamine, a diamine with significant potential in the development of novel pharmaceuticals and advanced materials. The primary focus of this document is on the practical application of reductive amination as the core synthetic strategy. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, and discuss the critical parameters that influence reaction yield and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both a theoretical framework and actionable laboratory instructions.

Introduction: The Significance of N,N'-Diisopropyl-1,5-pentanediamine

N,N'-diisopropyl-1,5-pentanediamine, also known as N,N'-diisopropylcadaverine, is a symmetrically substituted diamine. The incorporation of bulky isopropyl groups on the terminal nitrogen atoms imparts unique steric and electronic properties to the molecule. These characteristics can be exploited in various applications, including as a ligand for metal catalysts, a building block for polymers with tailored properties, and, most notably, as a scaffold for the synthesis of biologically active compounds. The 1,5-pentanediamine (cadaverine) backbone provides a flexible spacer, while the diisopropylamino moieties can influence receptor binding, solubility, and metabolic stability of derivative molecules.

The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity, minimizing the formation of mono-alkylated or over-alkylated byproducts. This guide will focus on the most efficient and scalable method for its preparation: one-pot reductive amination.

Core Synthetic Strategy: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine via an intermediate imine. This process can be performed in a "direct" or "one-pot" manner, where the amine, carbonyl compound, and reducing agent are all present in the same reaction vessel. This approach is highly efficient as it obviates the need to isolate the intermediate imine.

For the synthesis of N,N'-diisopropyl-1,5-pentanediamine, the reaction proceeds via the condensation of 1,5-pentanediamine with two equivalents of acetone to form a di-imine intermediate. This intermediate is then reduced in situ to the desired N,N'-diisopropyl-1,5-pentanediamine.

Mechanistic Insights

The reductive amination process can be broken down into two key steps:

-

Imine Formation: The nucleophilic primary amine groups of 1,5-pentanediamine attack the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form the C=N double bond of the imine (specifically, a ketimine in this case). This reaction is typically reversible and is often favored by the removal of water or by using a dehydrating agent.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine (or the protonated iminium ion) to the corresponding secondary amine. The choice of reducing agent is critical; it must be capable of reducing the imine in the presence of the starting carbonyl compound.[1]

dot graph ReductiveAminationMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: General Mechanism of Reductive Amination", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: General Mechanism of Reductive Amination.

Starting Material: 1,5-Pentanediamine (Cadaverine)

The primary starting material for this synthesis is 1,5-pentanediamine, commonly known as cadaverine. It is a colorless, fuming liquid with a characteristic unpleasant odor.[2] Cadaverine can be produced through the decarboxylation of the amino acid lysine, a process that can be achieved through both biological and chemical methods.[2][3] For laboratory-scale synthesis, high-purity cadaverine is commercially available.

Purification of 1,5-Pentanediamine

For applications requiring high-purity N,N'-diisopropyl-1,5-pentanediamine, it is crucial to start with pure 1,5-pentanediamine. Commercial cadaverine may contain impurities that can interfere with the reductive amination reaction. Purification can be achieved by distillation, often under reduced pressure to prevent decomposition.[4]

Experimental Protocol: One-Pot Synthesis of N,N'-Diisopropyl-1,5-pentanediamine

This protocol is a robust and scalable method for the synthesis of the target compound. The choice of sodium borohydride as the reducing agent offers a good balance of reactivity, selectivity, and cost-effectiveness.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-Pentanediamine | 102.18 | 10.22 g | 0.1 |

| Acetone | 58.08 | 17.42 g (22.1 mL) | 0.3 |

| Methanol | 32.04 | 200 mL | - |

| Sodium Borohydride | 37.83 | 9.08 g | 0.24 |

| Sodium Hydroxide | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.22 g (0.1 mol) of 1,5-pentanediamine in 150 mL of methanol.

-

Addition of Acetone: To the stirred solution, add 17.42 g (0.3 mol) of acetone dropwise at room temperature. A slight exotherm may be observed.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the di-imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve 9.08 g (0.24 mol) of sodium borohydride in 50 mL of methanol. Add the sodium borohydride solution to the reaction mixture portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

-

Workup:

-

Carefully quench the reaction by the slow addition of 50 mL of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add 100 mL of 2 M sodium hydroxide solution to the residue to basify the mixture (pH > 12).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude N,N'-diisopropyl-1,5-pentanediamine by vacuum distillation.

-

dot graph SynthesisWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Experimental Workflow for Synthesis.

Alternative Synthetic Approaches

While one-pot reductive amination with borohydride reagents is a highly effective method, other approaches can also be employed.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to stoichiometric reducing agents.[5] In this method, the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[5]

Advantages:

-

High atom economy, with water as the only byproduct.

-

Catalyst can often be recovered and reused.

Disadvantages:

-

Requires specialized high-pressure hydrogenation equipment.

-

Catalyst may be sensitive to impurities in the starting materials.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction utilizes formic acid or a formate salt as both the reducing agent and a source of the alkyl group (in the case of methylation). For isopropylation, this method is less common but conceptually possible.

Conclusion

The synthesis of N,N'-diisopropyl-1,5-pentanediamine is readily achievable through one-pot reductive amination of 1,5-pentanediamine with acetone. The use of sodium borohydride as a reducing agent provides a reliable and scalable method suitable for most laboratory settings. For larger-scale industrial applications, catalytic hydrogenation may be a more economical and environmentally friendly alternative, albeit with higher initial equipment costs. Careful control of reaction parameters and purification of the final product are essential to obtain high-purity material for subsequent applications in research and development.

References

Spectroscopic Characterization of 5-(Diisopropylamino)amylamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-(Diisopropylamino)amylamine, also known by its IUPAC name N',N'-di(propan-2-yl)pentane-1,5-diamine.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this diamine. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Molecular Structure and Overview

This compound is a diamine with a molecular formula of C₁₁H₂₆N₂ and a molecular weight of 186.34 g/mol .[1][2] Its structure features a five-carbon pentane chain with a primary amine at one terminus and a tertiary amine, substituted with two isopropyl groups, at the other. This unique arrangement of a primary and a sterically hindered tertiary amine influences its chemical reactivity and spectroscopic properties.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, and C-H vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A plausible method for obtaining the IR spectrum is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a technique suitable for liquid samples.

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.[1]

Methodology:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Apply a small drop of neat this compound liquid directly onto the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Predicted IR Spectral Data and Interpretation

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies and data from similar molecules like diisopropylamine and amylamine.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3380 - 3250 | Medium, broad | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2960 - 2850 | Strong | C-H stretch | Alkyl groups (CH, CH₂, CH₃) |

| 1650 - 1580 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1470 - 1450 | Medium | C-H bend (scissoring/asymmetric) | Alkyl groups (CH₂, CH₃) |

| 1385 - 1365 | Medium | C-H bend (symmetric, gem-dimethyl) | Isopropyl groups |

| 1200 - 1020 | Medium | C-N stretch | Tertiary and Primary Amines |

| 900 - 650 | Broad | N-H wag | Primary Amine (-NH₂) |

The presence of a primary amine will be clearly indicated by the two N-H stretching bands in the 3380-3250 cm⁻¹ region and the N-H bending vibration around 1650-1580 cm⁻¹. The strong C-H stretching bands below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N stretching vibrations are typically found in the fingerprint region and can be complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule, allowing for unambiguous structure determination.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ 77.16) or TMS.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts are estimated based on the analysis of similar structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.9 - 3.1 | Septet | 2H | -CH(CH₃)₂ |

| ~ 2.6 - 2.7 | Triplet | 2H | -CH₂-NH₂ |

| ~ 2.3 - 2.4 | Triplet | 2H | -N(iPr)₂-CH₂- |

| ~ 1.4 - 1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| ~ 1.2 - 1.3 | Singlet (broad) | 2H | -NH₂ |

| ~ 0.9 - 1.0 | Doublet | 12H | -CH(CH₃)₂ |

Interpretation:

-

The most downfield proton signals are those adjacent to the nitrogen atoms.

-

The methine protons of the isopropyl groups are expected to appear as a septet due to coupling with the twelve methyl protons.

-

The methyl protons of the isopropyl groups will appear as a doublet.

-

The methylene groups of the pentane chain will exhibit triplet or multiplet patterns depending on their proximity to the nitrogen atoms and each other.

-

The primary amine protons often appear as a broad singlet and their chemical shift can be concentration and temperature dependent.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum is summarized in the following table.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 50 - 55 | -CH(CH₃)₂ |

| ~ 48 - 52 | -N(iPr)₂-CH₂- |

| ~ 42 - 45 | -CH₂-NH₂ |

| ~ 32 - 35 | -CH₂-CH₂-NH₂ |

| ~ 25 - 28 | -CH₂-CH₂-CH₂- |

| ~ 20 - 22 | -CH(CH₃)₂ |

Interpretation:

-

The carbon atoms directly bonded to nitrogen atoms will be the most deshielded and appear at higher chemical shifts.

-

The carbons of the isopropyl groups will have distinct signals for the methine and methyl carbons.

-

The three methylene carbons of the pentane backbone will have unique chemical shifts.

Caption: Predicted NMR structural correlations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

Instrumentation: A mass spectrometer equipped with an electron ionization source, such as a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Introduce a small amount of the sample into the ion source, typically after separation by gas chromatography.

-

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound, which is 186.34. Therefore, the nominal mass peak should appear at m/z 186 .

Major Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.

-

Alpha-cleavage at the tertiary amine:

-

Loss of a propyl group (-C₃H₇) from the pentyl chain would lead to a fragment at m/z 143 .

-

Loss of a methyl group from an isopropyl substituent would result in a fragment at m/z 171 .

-

Cleavage resulting in the formation of the diisopropyl iminium ion would yield a prominent peak at m/z 100 .

-

-

Alpha-cleavage at the primary amine:

-

Cleavage of the C-C bond between the first and second carbons of the pentyl chain would produce a fragment at m/z 30 ([CH₂=NH₂]⁺).

-

The base peak in the mass spectrum is likely to be one of the stable iminium ions formed through alpha-cleavage, with m/z 100 being a strong candidate.

| m/z | Predicted Fragment Ion |

| 186 | [C₁₁H₂₆N₂]⁺ (Molecular Ion) |

| 171 | [M - CH₃]⁺ |

| 143 | [M - C₃H₇]⁺ |

| 100 | [(iPr)₂N=CH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a complementary and powerful toolkit for the structural elucidation and confirmation of this compound. This guide outlines the expected spectral features and provides standardized protocols for data acquisition. While the NMR and MS data presented are predictive, they are based on sound chemical principles and provide a robust framework for interpreting experimental results. Researchers working with this compound can use this guide to aid in the verification of its identity and purity.

References

- 1. N',N'-di(propan-2-yl)pentane-1,5-diamine | C11H26N2 | CID 3790585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diisopropylamine [webbook.nist.gov]

- 4. Amylamine(110-58-7) IR Spectrum [m.chemicalbook.com]

- 5. Diisopropylamine(108-18-9) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-(Diisopropylamino)amylamine

Executive Summary: 5-(Diisopropylamino)amylamine is a bifunctional aliphatic diamine characterized by a primary amine and a sterically hindered tertiary amine, separated by a flexible five-carbon alkyl chain. This unique structural arrangement makes it a valuable building block in synthetic organic chemistry. The distinct reactivity of its two nitrogen centers—the nucleophilic primary amine and the non-nucleophilic, basic tertiary amine—allows for selective chemical transformations. The bulky diisopropyl groups on the tertiary amine provide significant steric hindrance, a feature that can be strategically exploited to direct reaction outcomes and modulate the physicochemical properties of derivative molecules. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and synthetic potential, with a focus on its applications for researchers in medicinal chemistry and materials science.

Molecular Architecture and Physicochemical Profile

This compound, also known by its IUPAC name N¹,N¹-diisopropylpentane-1,5-diamine, is an organic compound whose utility is fundamentally derived from its distinct molecular structure. It integrates three key functional components: a reactive primary amine (-NH₂), a basic and sterically encumbered tertiary amine (-N(iPr)₂), and a flexible pentylene linker.

Structural Elucidation and Identification

The definitive identity of the molecule is established through a combination of nomenclature and standardized chemical identifiers.

-

IUPAC Name: N¹,N¹-Diisopropylpentane-1,5-diamine

-

Molecular Formula: C₁₁H₂₆N₂[3]

-

Molecular Weight: 186.34 g/mol [3]

For computational and database purposes, the following identifiers precisely describe the molecule's topology and stereochemistry:

-

SMILES (Simplified Molecular-Input Line-Entry System): CC(C)N(CCCCCN)C(C)C[3] This notation captures the connectivity of the atoms in a linear string, representing the two isopropyl groups attached to a nitrogen, which is in turn connected to a five-carbon chain terminating in a primary amine.

-

InChI (International Chemical Identifier): 1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3[3] The InChI provides a more layered and unique description of the molecule's constitution.

-

InChI Key: CIFBCEXYFFKMEB-UHFFFAOYSA-N[3] This is a hashed version of the InChI, used for efficient database searching.

Caption: 2D representation of this compound.

Physicochemical Data

The bulk properties of this compound are critical for its handling, storage, and application in synthetic protocols. It exists as a liquid at standard temperature and pressure.[3]

| Property | Value | Source |

| Physical Form | Liquid | [3] |

| Boiling Point | 228.5 °C at 760 mmHg | [4] |

| Density | 0.84 g/cm³ | [4] |

| Flash Point | 90.3 °C | [4] |

| Refractive Index | 1.455 | [4] |

| Vapor Pressure | 0.073 mmHg at 25 °C | [4] |

Analytical Characterization and Structural Verification

Confirming the identity and purity of this compound is a prerequisite for its use in any research or development context. A multi-technique approach is standard, providing orthogonal data points for unambiguous structural validation.

References

Introduction: The Imperative of Purity in Chemical Synthesis

An In-depth Technical Guide to the Purity and Characterization of 5-(Diisopropylamino)amylamine

This compound, a diamine featuring both a primary and a tertiary amine functional group, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialized polymers. Its unique structure allows for differential reactivity at its two nitrogen centers, making it a versatile intermediate. However, the utility of this molecule is directly contingent upon its purity. The presence of impurities—such as unreacted starting materials, reaction by-products, or residual solvents—can lead to unpredictable reaction outcomes, compromised product yields, and, in the context of drug development, significant safety concerns.

This guide provides a comprehensive framework for the purification and analytical characterization of this compound. As a Senior Application Scientist, the focus is not merely on the execution of analytical techniques but on the strategic integration of methods to build a self-validating and holistic understanding of the material's quality. We will explore the causality behind experimental choices, ensuring that each step provides a definitive piece of the puzzle, culminating in a complete and trustworthy purity profile.

Part 1: Purification Strategy—From Crude Product to High-Purity Material

The purification of this compound must address potential impurities arising from its synthesis. A common synthetic route involves the reaction of a suitable precursor with diisopropylamine, followed by further functional group manipulation. This can introduce a range of contaminants. The chosen purification strategy leverages the physicochemical properties of the target amine.

Common Impurities to Consider:

-

Starting Materials: Unreacted 1,5-diaminopentane, diisopropylamine, or alkylating agents.

-

By-products: Products of over-alkylation or side reactions.

-

Solvents: Residual solvents from the reaction and workup steps (e.g., Toluene, THF, Dichloromethane).

-

Water: Introduced during aqueous workup steps.

A multi-step purification workflow is recommended to effectively remove this diverse array of potential impurities.

Caption: A robust two-step purification workflow for this compound.

Experimental Protocol: Acid-Base Extraction

Causality: This technique exploits the basicity of the amine functional groups. By treating the crude mixture with an aqueous acid, the amine is protonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic phase and are discarded. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.

Step-by-Step Methodology:

-

Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

-

Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake vigorously, venting frequently.

-

Allow the layers to separate. The amine salt is now in the aqueous (bottom) layer.

-

Drain and collect the aqueous layer. Discard the organic layer containing neutral impurities.

-

Return the aqueous layer to the separatory funnel. Slowly add a base, such as 2M sodium hydroxide (NaOH), with cooling, until the solution is strongly basic (pH > 12).

-

Extract the regenerated free amine back into a fresh portion of organic solvent (e.g., diethyl ether). Repeat the extraction three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified amine.

Experimental Protocol: Vacuum Distillation

Causality: Distillation separates liquids based on differences in their boiling points. For high-boiling-point compounds like this compound, applying a vacuum lowers the boiling point significantly. This is critical to prevent thermal degradation, a common issue with amines at high temperatures.[1][2]

Step-by-Step Methodology:

-

Set up a fractional distillation apparatus rated for vacuum operation. Ensure all glass joints are properly sealed.

-

Place the partially purified amine from the extraction step into the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Gradually heat the distillation flask using a heating mantle.

-

Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.

-

Collect the product fraction at its characteristic boiling point under the applied pressure.

-

Once the main fraction is collected, stop the heating and allow the system to cool completely before releasing the vacuum.

Part 2: Comprehensive Characterization and Purity Verification

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A suite of orthogonal methods—methods that measure different properties—is required for a trustworthy assessment.

Caption: Orthogonal analytical workflow for complete characterization.

A. Spectroscopic Identification

Causality: NMR provides the most definitive information regarding the molecular structure by mapping the carbon-hydrogen framework. The chemical shift, integration, and splitting pattern of each signal correspond to the unique electronic environment of the protons and carbons in the molecule.

¹H NMR Data Interpretation:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.0 | Doublet | 12H | -CH(C H₃)₂ |

| b | ~3.0 | Septet | 2H | -C H(CH₃)₂ |

| c | ~2.4 | Triplet | 2H | -N-C H₂-CH₂- |

| d | ~1.4-1.6 | Multiplet | 4H | -CH₂-C H₂C H₂-CH₂- |

| e | ~2.7 | Triplet | 2H | -CH₂-C H₂-NH₂ |

| f | ~1.3 | Singlet (broad) | 2H | -NH ₂ |

Experimental Protocol (¹H NMR):

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.[3]

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Causality: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The presence of N-H stretches and bends confirms the primary amine, while the C-N stretch confirms the amine backbone.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine (R-NH₂) - typically two bands for asymmetric and symmetric stretches.[4][5][6] |

| 1580-1650 | N-H Bend (Scissoring) | Primary Amine (R-NH₂).[4][7] |

| 1020-1250 | C-N Stretch | Aliphatic Amine.[4][5] |

| 2850-2970 | C-H Stretch | Alkane |

Experimental Protocol:

-

Place one drop of the neat liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-600 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Causality: GC-MS provides two critical pieces of information. The gas chromatogram gives a purity profile based on the retention time of the compound and any volatile impurities. The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a molecular fingerprint.

Expected Mass Spectrum Data:

-

Molecular Ion [M]⁺: m/z = 186.34. The presence of this peak confirms the molecular weight.[8]

-

Key Fragments: Look for characteristic losses, such as the loss of an isopropyl group (m/z = 143) or cleavage of the amyl chain.

Experimental Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program, for example: initial temperature of 60°C, ramp at 10°C/min to 280°C.

-

Acquire mass spectra using electron ionization (EI) at 70 eV.

B. Purity and Quantitative Assays

Causality: GC with a Flame Ionization Detector (FID) is the gold standard for quantifying the purity of volatile organic compounds. The area of the peak in the chromatogram is directly proportional to the concentration of the compound. The area percent of the main peak relative to the total area of all peaks provides a measure of purity.

Experimental Protocol:

-

Prepare the sample as described for GC-MS.

-

Use an instrument and column identical to the GC-MS setup but with an FID detector.

-

Run the same temperature program to ensure good separation of any potential impurities.

-

Integrate all peaks in the chromatogram and calculate the area percent of the main peak. A purity specification of >99.0% is common for high-quality materials.

Causality: Elemental analysis by combustion provides the mass percentage of Carbon, Hydrogen, and Nitrogen in the pure compound.[9][10][11] This is a fundamental test of composition. The experimentally determined percentages must match the theoretical values calculated from the molecular formula (C₁₁H₂₆N₂).[8]

Theoretical vs. Expected Experimental Values:

| Element | Theoretical % | Acceptable Range (±0.4%) |

| Carbon (C) | 70.90% | 70.50% - 71.30% |

| Hydrogen (H) | 14.06% | 13.66% - 14.46% |

| Nitrogen (N) | 15.04% | 14.64% - 15.44% |

Experimental Protocol:

-

Submit a small, accurately weighed sample (~2-3 mg) to a dedicated elemental analysis facility.

-

The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by a thermal conductivity detector.[12]

Causality: Water is a common impurity that is not detected by GC or elemental analysis. Karl Fischer titration is a highly specific method that reacts stoichiometrically with water, providing an accurate quantification.[13][14] For an expected low water content (<1%), coulometric titration is preferred for its higher sensitivity.[15][16]

Experimental Protocol (Coulometric):

-

The Karl Fischer titrator's vessel is filled with a specialized reagent.

-

The instrument is tared to remove any ambient moisture.

-

A known weight of the sample is injected directly into the vessel using a gas-tight syringe.

-

The instrument automatically titrates the water present and reports the content, typically in ppm or weight percent. A specification of <0.1% is often required.

Causality: Manufacturing processes often leave trace amounts of organic solvents. These have no therapeutic benefit and may be toxic.[17][18] The International Council for Harmonisation (ICH) Q3C guideline provides limits for common solvents.[18][19] Headspace GC-MS is the standard method for this analysis.

Experimental Protocol:

-

Accurately weigh a sample into a headspace vial and add a suitable solvent (e.g., DMSO).

-

Seal the vial and heat it in the headspace autosampler to allow volatile solvents to partition into the gas phase above the sample.

-

An automated syringe injects a sample of the headspace gas into the GC-MS for separation and identification.

-

Quantification is performed against a standard containing known amounts of the expected solvents.

Causality: Contamination by heavy metals can occur from catalysts or leaching from equipment. Modern pharmacopeial standards (USP <232>/<233>) mandate the use of sensitive, specific techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to control these impurities.[20][21]

Experimental Protocol:

-

A sample is accurately weighed and digested in a mixture of high-purity acids (e.g., nitric acid) using microwave heating. This destroys the organic matrix.

-

The resulting solution is diluted and introduced into the ICP-MS.

-

The instrument atomizes and ionizes the sample in a high-temperature plasma, and the mass spectrometer detects and quantifies the specific elements present.

Causality: TGA measures changes in a sample's mass as it is heated at a controlled rate.[22][23] It is used to determine the thermal stability and decomposition temperature of the material. A sharp, single mass loss step at a high temperature is indicative of a pure, non-solvated compound. The presence of volatile impurities like residual solvent would be seen as an initial mass loss at a lower temperature.

Experimental Protocol:

-

Place a small amount of the sample (5-10 mg) into a TGA pan.

-

Heat the sample from ambient temperature to ~500°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

Conclusion

The characterization of this compound is a process of methodical, evidence-based investigation. It begins with targeted purification to remove probable impurities and culminates in a multi-pronged analytical assessment. By integrating spectroscopic techniques for structural confirmation (NMR, FTIR, MS) with quantitative methods for purity and contaminant analysis (GC-FID, Elemental Analysis, Karl Fischer, etc.), a comprehensive and trustworthy quality profile is established. This rigorous, self-validating approach is essential for any researcher, scientist, or drug development professional to ensure the reliability of their work and the safety of the resulting products.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. azom.com [azom.com]

- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 11. researchgate.net [researchgate.net]

- 12. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]

- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 15. Karl Fischer water content titration - Scharlab [scharlab.com]

- 16. mt.com [mt.com]

- 17. pharmtech.com [pharmtech.com]

- 18. database.ich.org [database.ich.org]

- 19. Analysis of Residual Solvents According to the New ICH Q3C Guideline : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. nelsonlabs.com [nelsonlabs.com]

- 21. Pharmaceutical heavy metals detection now requires high tech equipment [manufacturingchemist.com]

- 22. mt.com [mt.com]

- 23. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

5-(Diisopropylamino)amylamine safety and handling

An In-Depth Technical Guide to the Safe Handling of 5-(Diisopropylamino)amylamine

This document provides a comprehensive technical guide for the safe handling, use, storage, and disposal of this compound (CAS RN: 209803-40-7). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of risk mitigation.

This compound, also known as N,N-Diisopropyl-1,5-pentanediamine, is a diamine compound used in chemical synthesis.[1][2][3] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| Chemical Name | N,N-Diisopropyl-1,5-pentanediamine | [2][3] |

| Synonyms | This compound, 5-(Diisopropylamino)pentylamine | [2] |

| CAS Number | 209803-40-7 | [2][3][4] |

| Molecular Formula | C₁₁H₂₆N₂ | [2][3][4] |

| Molecular Weight | 186.34 g/mol | [3][4][5] |

| Appearance | Liquid |[5] |

The primary risks associated with this compound stem from its corrosive nature, a common trait for amines. The hazard profile, aggregated from supplier safety data, dictates the stringent handling procedures that follow.[3][6]

Table 2: GHS Hazard Profile

| Pictogram(s) | Signal Word | Hazard Statements |

|---|

|

| Danger | H314: Causes severe skin burns and eye damage.[3][6] H318: Causes serious eye damage.[6] |

The causality behind this classification lies in the compound's chemical structure. The amine functional groups are basic and can readily react with biological tissues, leading to chemical burns and irreversible tissue damage upon contact.

A Risk Mitigation Framework: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. This guide is structured around the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. The causality is simple: it is always better to remove a hazard or isolate people from it than to rely solely on a barrier like gloves.

Caption: The Hierarchy of Controls for risk management.

For this compound, elimination or substitution may not be feasible in a research context. Therefore, this guide focuses on robust Engineering Controls, Administrative Controls, and PPE.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. Their primary advantage is that they provide protection passively, without requiring specific actions from the user.

-

Chemical Fume Hood: All work involving the transfer, weighing, or reaction of this compound must be conducted inside a certified chemical fume hood.[7][8] The hood contains vapors and protects the user from inhalation and splashes.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[9]

-

Safety Showers and Eyewash Stations: These must be located within a 10-second, unobstructed travel distance from the workstation.[8] Regular testing (weekly) is mandatory to ensure functionality.

-

Causality: Due to the severe and rapid damage caused by corrosive amines, immediate and copious flushing with water is the most critical first aid measure to minimize injury.[9]

-

Standard Operating Procedure (SOP) for Handling

This protocol is a self-validating system for the routine handling of this compound.

Experimental Protocol: Weighing and Transfer

-

Pre-Operation Safety Check:

-

Confirm the chemical fume hood's certification is current and the airflow monitor indicates normal operation.

-

Ensure the work area is clear of clutter.

-

Verify the location of the nearest safety shower, eyewash, and spill kit.

-

Don all required PPE as specified in Section 5.

-

-

Staging:

-

Place all necessary equipment (beakers, spatulas, graduated cylinders, wash bottles with appropriate solvent) inside the fume hood before retrieving the reagent container. This minimizes movement in and out of the hood.

-

Ground and bond the receiving container and the primary container to prevent static discharge, as related amines can be flammable.[7][10]

-

-

Reagent Handling:

-

Before opening, allow the container to reach room temperature to prevent moisture condensation.

-

Slowly open the container inside the fume hood to safely vent any pressure buildup.

-

Use only compatible tools (e.g., glass, stainless steel) for transfer.

-

Dispense the required amount slowly and carefully to avoid splashing.

-

Securely cap the primary container immediately after use.

-

-

Post-Operation Cleanup:

-

Decontaminate any surfaces inside the fume hood that may have been exposed.

-

Carefully clean all equipment used.

-

Remove PPE in the correct order (gloves last) to prevent self-contamination.

-

Wash hands and forearms thoroughly with soap and water after the procedure is complete.[9]

-

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with the controls described above. The selection of appropriate PPE is critical.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[11] Due to the severe corrosive nature of the compound, a full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[8][12]

-

Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against corrosive splashes or vapors. A face shield protects the entire face from direct splashes.[13]

-

-

Skin Protection:

-

Gloves: Handle with gloves.[12] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or pinholes before use. For prolonged work or direct immersion, consult the glove manufacturer's chemical resistance data. Double-gloving is a prudent measure. Dispose of contaminated gloves immediately and wash hands.[12]

-

Lab Coat/Apron: A flame-retardant, chemical-resistant lab coat is required.[9] For larger-scale operations, a chemically impervious apron should be worn over the lab coat.

-

-

Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Emergency Response Protocols

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Table 3: Emergency First Aid Measures

| Exposure Route | Action | Source(s) |

|---|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [8][9][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [9][14] |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][9][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[8][9][11][14] |

-

Causality for "Do NOT Induce Vomiting": Inducing vomiting after ingesting a corrosive substance can cause a second round of damage to the esophagus and mouth.[9][15]

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential.

Caption: Decision workflow for spill response.

Spill Cleanup Protocol

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[9][16] Alert your supervisor.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]

-

Contain: Cover drains and contain the spill by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[9]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7][16]

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste container through your institution's hazardous waste management program.[9]

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

-

Storage:

-

Disposal:

References

- 1. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 2. scbt.com [scbt.com]

- 3. N',N'-di(propan-2-yl)pentane-1,5-diamine | C11H26N2 | CID 3790585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 209803-40-7 [m.chemicalbook.com]

- 5. 5-(ジイソプロピルアミノ)アミルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,N-Diisopropyl-1,5-pentanediamine, 97%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. lobachemie.com [lobachemie.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. americanchemistry.com [americanchemistry.com]

- 14. opcw.org [opcw.org]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 5-(Diisopropylamino)amylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 5-(Diisopropylamino)amylamine

This compound, also known as N1,N1-diisopropylpentane-1,5-diamine, is a diamine compound with the chemical formula C11H26N2. Its structure features a pentane backbone with a primary amine at one end and a diisopropylamine group at the other. This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its utility in research and development necessitates a thorough understanding of its properties and the safety protocols required for its handling. This guide provides a comprehensive overview of the material safety data for this compound, offering in-depth insights for professionals working with this compound.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physicochemical properties of a substance. These properties influence its behavior under various conditions and are critical for designing appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 209803-40-7 | [1] |

| Molecular Formula | C11H26N2 | [1] |

| Molecular Weight | 186.34 g/mol | [2] |

| Appearance | Liquid (form may vary) | [3] |

| Synonyms | N1,N1-diisopropylpentane-1,5-diamine, 5-(Diisopropylamino)pentylamine | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers associated with this chemical are its corrosive nature and potential for harm if ingested.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[4][5][6]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[4][5][6]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2][5][6]

Hazard Statements:

Signal Word: Danger[2]

Precautionary Statements: A comprehensive list of precautionary statements is essential for mitigating the risks associated with this compound. Key precautions include:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

-

P310: Immediately call a POISON CENTER or doctor/physician.[6]

-

P405: Store locked up.[6]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[2][6]

Experimental Workflow: Safe Handling and Personal Protection

The corrosive nature of this compound mandates a stringent and well-defined handling protocol. The following workflow is designed to minimize exposure and ensure the safety of laboratory personnel.

Caption: Experimental workflow for the safe handling of this compound.

Detailed Protocol:

-

Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[7] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[8]

-

Skin Protection: Wear a chemically resistant lab coat. Gloves are essential; nitrile or neoprene gloves should be used. Always inspect gloves for any signs of degradation or puncture before use.[3][8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (which is not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

-

-

Handling Procedures:

-

Avoid direct contact with the skin, eyes, and clothing.[3]

-

Use compatible dispensing equipment, such as glass syringes or cannulas, for transfers to minimize the risk of spills.

-

Keep the container tightly closed when not in use.[7]

-

Prevent the buildup of electrostatic charge by grounding and bonding containers and transfer equipment.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel. Keep containers tightly sealed.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is critical. The following diagram outlines the logical flow of actions to take in an emergency situation.

Caption: Emergency response workflow for this compound exposure or spills.

First-Aid Measures:

-

In case of skin contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] Seek immediate medical attention.[8]

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][8] Seek immediate medical attention.[8]

-

If swallowed: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]

Toxicological and Ecological Considerations

For context, a structurally related compound, diisopropylamine (CAS 108-18-9), exhibits the following toxicological profile:

-

Acute Oral Toxicity (Rat): LD50 of 420 mg/kg.

-

Acute Inhalation Toxicity (Rat): LC50 of 5.35 mg/L for a 4-hour exposure.

It is crucial to emphasize that this data is for a different, albeit related, compound and should only be used as a preliminary guide to the potential hazards. Compound-specific toxicological studies are necessary for a complete risk assessment.

Ecological data for this compound is also limited. However, many amines are harmful to aquatic life. Therefore, it is imperative to prevent the release of this compound into the environment.[3] All waste materials should be collected and disposed of in accordance with local, state, and federal regulations.

Fire and Explosion Hazard Data

While specific flammability data for this compound is not consistently reported, related amines can be flammable.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8]

-

Unusual Fire and Explosion Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[6]

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. Its corrosive nature and potential for toxicity demand strict adherence to the safety protocols outlined in this guide. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. It is incumbent upon all users to seek out the most current and comprehensive safety data and to integrate this information into their laboratory-specific safety procedures.

References

- 1. scbt.com [scbt.com]

- 2. 209803-40-7|N1,N1-Diisopropylpentane-1,5-diamine|BLD Pharm [bldpharm.com]

- 3. westliberty.edu [westliberty.edu]

- 4. N,N-Diisopropyl-1,5-pentanediamine, 97%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. carlroth.com [carlroth.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Unlocking the Potential of Sterically Hindered Diamines: A Technical Guide to 5-(Diisopropylamino)amylamine in Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-(Diisopropylamino)amylamine, a structurally distinct diamine featuring bulky diisopropyl groups, represents an intriguing yet underexplored molecule in the landscape of chemical research. While direct applications are not extensively documented, its architecture as an N,N'-disubstituted diamine with significant steric hindrance suggests a wealth of potential in medicinal chemistry and coordination chemistry. This guide provides a comprehensive technical overview of the core properties of this compound and, by drawing parallels with structurally related compounds, illuminates its potential applications as a scaffold for novel therapeutic agents and as a specialized ligand in inorganic synthesis. We will delve into the scientific rationale behind these potential applications, propose detailed experimental workflows for their investigation, and provide the necessary theoretical framework for researchers to embark on the exploration of this promising chemical entity.

Introduction: The Significance of N,N'-Disubstituted Diamines

N,N'-disubstituted diamines are a class of organic compounds characterized by a flexible aliphatic chain flanked by two nitrogen atoms, each bearing substituent groups. The nature of these substituents, along with the length of the carbon linker, profoundly influences the molecule's physicochemical properties and biological activity. In recent years, this class of compounds has garnered significant attention in drug discovery, particularly for the development of novel antiparasitic and antimicrobial agents.[1][2][3] The diamine motif can interact with biological targets such as DNA, enzymes, and polyamine transporters, which are crucial for pathogen survival.[4]

This compound, with its five-carbon (amyl) backbone and sterically demanding diisopropyl groups on one of the nitrogen atoms, presents a unique variation within this family. The bulky isopropyl substituents can impart specific properties, such as enhanced metabolic stability, altered solubility, and unique steric interactions with biological targets, making it a compelling candidate for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 209803-40-7 | [5][6] |

| Molecular Formula | C₁₁H₂₆N₂ | [6] |

| Molecular Weight | 186.34 g/mol | |

| Appearance | Liquid | |

| SMILES | CC(C)N(CCCCCN)C(C)C | |

| InChI Key | CIFBCEXYFFKMEB-UHFFFAOYSA-N |

Potential Application I: A Scaffold for Novel Antiparasitic Agents

The structural motif of N,N'-disubstituted diamines has proven to be a fertile ground for the discovery of potent antiparasitic compounds. Research has demonstrated the efficacy of such molecules against a range of parasites, including Leishmania donovani, Plasmodium falciparum, and Toxoplasma gondii.[1][2][7] The proposed mechanism of action often involves the disruption of polyamine metabolism in these organisms, which is essential for their proliferation and survival.[4]

The bulky diisopropyl groups of this compound could play a crucial role in enhancing its antiparasitic potential. These groups can influence the molecule's ability to cross biological membranes and may provide a steric shield, preventing rapid metabolic degradation and prolonging its therapeutic effect.

Hypothetical Workflow for Screening Antileishmanial Activity

This section outlines a detailed, step-by-step methodology for assessing the potential of this compound as an antileishmanial agent.

Caption: Workflow for antileishmanial drug discovery.

Experimental Protocol: Promastigote Viability Assay

-

Culturing of Leishmania donovani Promastigotes: Culture promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Setup: In a 96-well plate, add 1 x 10⁶ promastigotes per well. Add the serially diluted compound to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

-

Incubation: Incubate the plate at 25°C for 48-72 hours.

-

Viability Assessment: Assess parasite viability using a resazurin-based assay. Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence (560 nm excitation/590 nm emission).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Potential Application II: Development of Novel Antimycobacterial Agents

The structural similarity of some N,N'-disubstituted diamines to known antituberculosis compounds like SQ109 has prompted the exploration of this chemical class for antimycobacterial activity.[3] These compounds have shown promise against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[3] The lipophilic nature of the bulky N-substituents could facilitate the penetration of the mycobacterial cell wall.